molecular formula C20H22N2O3 B11144816 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B11144816
M. Wt: 338.4 g/mol
InChI Key: MCVVBJNGKWXXMZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of an indole ring and a dimethoxyphenyl group, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenethylamine with indole-2-carboxylic acid under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets within the cell. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular responses such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide stands out due to its unique combination of an indole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H22N2O3
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : this compound

The compound features an indole moiety and a 3,4-dimethoxyphenyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.6Apoptosis induction
HeLa (Cervical Cancer)12.3Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.5Inhibition of proliferation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Enzyme/CytokineIC50 (µM)Reference CompoundMechanism
COX-128.4Indomethacin (IC50 = 0.21 µM)Inhibition of prostaglandin synthesis
COX-223.8Indomethacin (IC50 = 2.60 µM)Selective inhibition

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases. The compound enhances neuronal survival in the presence of neurotoxic agents.

Antiviral Activity

Preliminary findings suggest that this compound may exhibit antiviral properties against certain viruses. In vitro studies showed inhibition of viral replication in specific strains.

Study on Anticancer Activity

A recent study published in Cancer Letters investigated the efficacy of this compound in MCF-7 cells. The researchers found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Mechanism Study

In a study focusing on anti-inflammatory mechanisms, the compound was tested for its ability to inhibit COX enzymes. The results indicated that it effectively reduced COX-2 activity more than COX-1, suggesting a potential therapeutic application in inflammatory diseases .

Neuroprotection Research

Another study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The findings demonstrated that treatment with this compound significantly reduced neuronal apoptosis and improved cell survival rates .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-15(13-19(18)25-2)9-11-21-20(23)14-22-12-10-16-5-3-4-6-17(16)22/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23)

InChI Key

MCVVBJNGKWXXMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=CC=CC=C32)OC

Origin of Product

United States

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